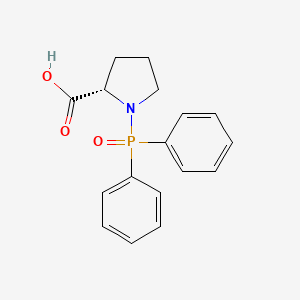

1-(Diphenylphosphoryl)-L-proline

Description

Structure

3D Structure

Properties

CAS No. |

62056-92-2 |

|---|---|

Molecular Formula |

C17H18NO3P |

Molecular Weight |

315.30 g/mol |

IUPAC Name |

(2S)-1-diphenylphosphorylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H18NO3P/c19-17(20)16-12-7-13-18(16)22(21,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2,(H,19,20)/t16-/m0/s1 |

InChI Key |

FNXGDLHHFPGGDG-INIZCTEOSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Canonical SMILES |

C1CC(N(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Diphenylphosphoryl L Proline and Analogous Chiral N Phosphoryl Proline Derivatives

Strategies for the N-Phosphorylation of L-Proline

The core transformation in the synthesis of 1-(Diphenylphosphoryl)-L-proline is the formation of a stable amide bond between the secondary amine of the L-proline ring and a phosphorus center. This process, known as N-phosphorylation, can be achieved through several chemical strategies.

A primary method involves the reaction of L-proline, or its ester derivatives, with a suitable phosphorylating agent, such as diphenylphosphinyl chloride. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is critical to ensure high yields and prevent side reactions.

In a broader context, the phosphorylation of proline residues is a significant post-translational modification in proteins, often directed by specific protein kinases. nih.govwikipedia.org While enzymatic, this natural process underscores the chemical accessibility of the proline nitrogen for phosphorylation. In chemical synthesis, this reactivity is harnessed under controlled conditions. For instance, proline can be functionalized through condensation reactions with other molecules to create more complex derivatives. organic-chemistry.org The N-terminus of proline is a key site for such modifications, as demonstrated in studies where it is coupled with various agents. berkeley.edu

The synthesis of related N-acyl proline derivatives provides a useful parallel. For example, acylation can be used to introduce a range of functional groups onto the proline nitrogen. nih.gov These methodologies highlight the versatility of the proline scaffold and the general principles that can be applied to N-phosphorylation, focusing on the activation of the phosphorylating agent and the deprotonation of the proline amine.

Stereocontrolled Synthesis of Functionalized N-Phosphorylproline Scaffolds

Maintaining the stereochemical integrity of the original L-proline is paramount during synthesis. Since the chiral center at the alpha-carbon of proline is not directly involved in the N-phosphorylation reaction, its configuration is generally preserved. However, when synthesizing more complex, functionalized N-phosphorylproline scaffolds, particularly those with additional stereocenters on the proline ring, stereocontrol becomes a more significant challenge.

The synthesis of proline derivatives with substituents at positions like C4 often requires multi-step sequences where stereoselectivity is crucial. For example, the synthesis of 4-substituted prolines can be achieved via SN2 reactions on precursors like hydroxyproline, where the stereochemistry can be either retained or inverted depending on the chosen pathway. nih.gov These functionalized prolines can then be subjected to N-phosphorylation.

In the broader field of organophosphorus chemistry, methods like the oxazaphospholidine approach have been developed for the stereocontrolled synthesis of P-modified compounds, such as glycosyl phosphates. nih.gov This method utilizes a chiral auxiliary on the phosphorus atom to direct the stereochemical outcome of the coupling reaction. nih.gov While directly applied to glycosyl phosphates, the principles of using chiral auxiliaries to control phosphorus stereochemistry could be adapted for the synthesis of P-chiral N-phosphorylproline derivatives, where the phosphorus atom itself becomes a stereocenter.

Preparation of Related Chiral Proline-Based Phosphine (B1218219) and Phosphine Oxide Ligands

The family of proline-based organophosphorus ligands extends beyond N-phosphoryl derivatives to include important classes like phosphine and phosphine oxide ligands, where the phosphorus atom is attached to the proline scaffold in different ways.

Proline-based phosphine-oxazoline (PHOX) ligands are a prominent class. nih.govresearchgate.net These are typically synthesized from commercially available trans-4-hydroxy-L-proline in a multi-step process. nih.gov The hydroxyl group is often converted into a good leaving group and then substituted with a diphenylphosphine (B32561) moiety. The carboxylic acid group of proline is then transformed into the oxazoline (B21484) ring. nih.govresearchgate.net These ligands have proven effective in asymmetric catalysis, such as allylic alkylations and Heck reactions. nih.gov

Another strategy involves creating a direct P-N bond, similar to this compound, but with a trivalent phosphorus atom (phosphine) instead of a pentavalent one (phosphine oxide). The synthesis of P-chiral phosphine ligands often involves the use of phosphine-borane intermediates. nih.gov This methodology allows for the stereospecific manipulation at the phosphorus center, leading to ligands with defined P-chirality. nih.gov The phosphine-borane complex protects the phosphine from oxidation during synthesis and can be removed in a later step to yield the final P-chiral phosphine ligand. nih.gov

The table below summarizes the synthesis of various proline-based phosphine ligands and their performance in asymmetric catalysis.

| Ligand Type | Starting Material | Key Synthetic Step | Application | Achieved Enantioselectivity (ee) |

| Phosphine-Oxazoline | trans-4-hydroxy-L-proline | Substitution of hydroxyl with phosphine | Asymmetric Allylic Alkylation | Up to 96% |

| Phosphine-Oxazoline | trans-4-hydroxy-L-proline | Formation of oxazoline from carboxyl | Asymmetric Heck Reaction | Up to 86% |

| P-Chiral Bisphosphine | (S,S)-DIPAMP precursor | Reaction with s-BuLi and CuCl₂ | General Asymmetric Catalysis | 99% (intermediate) |

This table presents data compiled from studies on proline-based ligands. nih.govnih.gov

Optimization of Reaction Conditions and Yields for Synthesis

Optimizing reaction conditions is essential for the efficient and scalable synthesis of this compound and its analogs. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

L-proline itself is widely used as an organocatalyst, often demonstrating high efficiency under mild conditions. rsc.orgmdpi.comderpharmachemica.com Studies on L-proline catalyzed reactions reveal that factors like catalyst loading and the absence or presence of a solvent can dramatically impact reaction outcomes. For example, grinding techniques under solvent-free conditions have been shown to be effective in certain proline-catalyzed syntheses. mdpi.com

In the context of N-phosphorylation, the choice of base is critical. Non-nucleophilic organic bases like triethylamine (B128534) are common, but inorganic bases can also be used depending on the substrate's solubility and reactivity. The reaction temperature is often kept low initially to control the exothermic reaction between the amine and the phosphoryl chloride, followed by a period at room temperature or gentle heating to ensure the reaction goes to completion.

Kinetic studies of L-proline catalyzed reactions in different environments, such as within liposome (B1194612) membranes, show that the reaction medium can significantly alter reaction rates. researchgate.net Similarly, for the synthesis of N-phosphorylated prolines, the solvent system (e.g., dichloromethane, tetrahydrofuran, or a biphasic system) must be chosen to ensure adequate solubility of both the proline starting material and the phosphorylating agent, thereby maximizing reaction efficiency. The purification of the final product, often involving column chromatography or crystallization, is also a critical step for obtaining the compound in high purity.

| Reaction Type | Catalyst/Reagent | Solvent | Key Optimization Feature | Reference |

| Pyran Synthesis | L-proline (10 mol%) | Ethanol | Multicomponent reaction at room temp. | mdpi.com |

| Dihydropyridine Synthesis | L-proline (0.8 mol%) | Ethanol | Mild, room temperature conditions | derpharmachemica.com |

| Michael Addition | L-proline | DMSO/water | Analysis of reaction kinetics | researchgate.net |

| Pyrazoloquinolinone Synthesis | L-proline | Solvent-free | Asymmetric induction under mild conditions | rsc.org |

This table showcases various L-proline catalyzed reactions and the conditions optimized for high efficiency and yield.

Mechanistic Investigations of 1 Diphenylphosphoryl L Proline in Catalysis

Postulated Catalytic Cycles in Enantioselective Organic Transformations

The catalytic prowess of 1-(Diphenylphosphoryl)-L-proline and related proline-based catalysts is fundamentally rooted in their ability to form key intermediates that facilitate asymmetric bond formation. libretexts.orgwikipedia.org The most widely accepted mechanisms involve the formation of either enamine or iminium ion intermediates, depending on the nature of the reactants. libretexts.org

In reactions involving carbonyl compounds as nucleophiles, such as aldol (B89426) and Michael additions, the catalytic cycle is generally initiated by the reaction of the secondary amine of the proline moiety with a ketone or aldehyde. This condensation reaction, often facilitated by an acid co-catalyst to accelerate the process, leads to the formation of a nucleophilic enamine intermediate. nih.gov This enamine then attacks an electrophile, such as an aldehyde or an α,β-unsaturated system, in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product. libretexts.orgwikipedia.org

Conversely, when the catalyst is employed to activate α,β-unsaturated aldehydes or ketones for reactions with nucleophiles, an iminium ion is formed. The catalyst's secondary amine condenses with the carbonyl compound, and the resulting iminium ion is a more potent electrophile than the starting enone or enal. This activation allows for the stereoselective addition of a nucleophile. Hydrolysis of the subsequent enamine intermediate liberates the chiral product and the catalyst, completing the cycle.

While the general framework of these catalytic cycles is well-established, the specific details, such as the involvement of one or two catalyst molecules in the transition state, have been a subject of debate. wikipedia.orgnih.gov Kinetic studies and the analysis of non-linear effects have provided evidence suggesting that in many proline-catalyzed reactions, only a single molecule of the catalyst is involved in the key bond-forming transition state. nih.gov

Role of the N-Diphenylphosphoryl Group in Stereochemical Induction and Reactivity

The N-diphenylphosphoryl group is not a mere spectator in the catalytic process; it plays a crucial and multifaceted role in dictating both the reactivity of the catalyst and the stereochemical outcome of the reaction. capes.gov.br Its influence can be attributed to a combination of its steric bulk, electronic properties, and its ability to engage in specific non-covalent interactions. capes.gov.br

Stereochemical Induction:

The bulky diphenylphosphoryl group exerts significant steric hindrance, which is instrumental in creating a well-defined chiral environment around the catalytic site. This steric congestion effectively blocks one face of the reactive intermediate (enamine or iminium ion), compelling the incoming reactant to approach from the less hindered face. This facial discrimination is a primary determinant of the high enantioselectivity observed in many reactions catalyzed by this compound.

For instance, in enamine-mediated reactions, the diphenylphosphoryl group helps to lock the conformation of the enamine, ensuring a specific orientation for the subsequent C-C bond formation. This leads to the preferential formation of one enantiomer over the other.

Reactivity Modulation:

The electronic properties of the diphenylphosphoryl group also contribute to the catalyst's efficacy. The phosphorus atom is electron-withdrawing, which can influence the nucleophilicity of the enamine intermediate or the electrophilicity of the iminium ion. Furthermore, the oxygen atom of the phosphoryl group can act as a Lewis base, potentially participating in hydrogen bonding or coordinating to other species in the reaction mixture, thereby influencing the transition state geometry and stability. capes.gov.br

Elucidation of Key Intermediates and Transition State Structures

Understanding the precise structures of intermediates and transition states is paramount to a complete mechanistic picture. Experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, coupled with computational studies, have been invaluable in this pursuit. wikipedia.orgnih.gov

Key Intermediates:

The existence of enamine intermediates in proline-catalyzed reactions has been substantiated by various experimental observations. nih.gov For example, reactions conducted in the presence of H₂¹⁸O have shown the incorporation of the oxygen isotope into the carbonyl group of the product, which is consistent with the hydrolysis of an enamine-derived intermediate. wikipedia.org

In some cases, oxazolidinones, formed from the reaction of the proline catalyst with a carbonyl compound, have been identified as potential intermediates or, in some views, as parasitic species that are in equilibrium with the active catalyst. wikipedia.org

Transition State Models:

The Zimmerman-Traxler model is often invoked to explain the stereoselectivity of proline-catalyzed aldol reactions. wikipedia.org This model proposes a chair-like six-membered ring transition state involving the enamine, the aldehyde, and the carboxylic acid group of the proline catalyst. The substituents on the enamine and the aldehyde adopt equatorial positions to minimize steric interactions, leading to a predictable stereochemical outcome.

More sophisticated computational models, such as those based on density functional theory (DFT), have been employed to refine our understanding of the transition state structures. rsc.org These calculations can provide detailed information about the geometry, energy, and electronic structure of the transition states, corroborating and expanding upon the insights gained from simpler models. For example, in the aldol reaction, a Houk-List-like mechanism is often indicated by these calculations. rsc.org

Applications of 1 Diphenylphosphoryl L Proline in Asymmetric Organocatalysis

Strategies for Improving Catalytic Efficiency and Stereoselectivity

The catalytic activity and stereochemical control exerted by an organocatalyst are intrinsically linked to its structural attributes and the environment in which the reaction is conducted. For proline-based catalysts, including N-substituted derivatives like 1-(Diphenylphosphoryl)-L-proline, several strategies are commonly employed to enhance their performance. These strategies can be broadly categorized into modification of the catalyst's core structure, the introduction of co-catalysts or additives, and the systematic optimization of reaction conditions.

Structural Modification of the Catalyst:

Influence of Additives and Co-catalysts:

The efficiency and selectivity of proline-catalyzed reactions can often be improved by the presence of additives or co-catalysts. These agents can participate in the catalytic cycle in several ways, such as by acting as a proton shuttle, stabilizing transition states through hydrogen bonding, or influencing the aggregation state of the catalyst. For L-proline itself, additives like diols and phenols have been shown to accelerate reaction rates and improve enantioselectivity in aldol (B89426) reactions. sci-hub.cat It is conceivable that similar strategies could be applied to reactions catalyzed by this compound, although specific studies are lacking.

Optimization of Reaction Conditions:

The careful optimization of reaction parameters is a cornerstone of improving any catalytic process. Key variables include the choice of solvent, reaction temperature, and catalyst loading.

Temperature Effects: Reaction temperature can influence both the rate of reaction and the stereoselectivity. Lowering the temperature generally leads to higher enantioselectivity by favoring the transition state with the lower activation energy, although this often comes at the cost of a slower reaction rate. Conversely, increasing the temperature can enhance the reaction rate but may be detrimental to stereocontrol.

Catalyst Loading: The amount of catalyst used is another critical parameter. While a higher catalyst loading can lead to faster reaction times, it is desirable from an economic and environmental standpoint to use the lowest possible catalyst loading that still provides good conversion and selectivity in a reasonable timeframe.

Without specific experimental data from research focused on this compound, the following tables represent hypothetical optimization studies for a generic asymmetric reaction, illustrating the type of data that would be necessary to delineate strategies for improving its catalytic efficiency and stereoselectivity.

Table 1: Hypothetical Solvent Screening for an Asymmetric Aldol Reaction Catalyzed by this compound

| Entry | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

| 1 | Dichloromethane (DCM) | Data not available | Data not available | Data not available |

| 2 | Tetrahydrofuran (THF) | Data not available | Data not available | Data not available |

| 3 | Acetonitrile (MeCN) | Data not available | Data not available | Data not available |

| 4 | Dimethylformamide (DMF) | Data not available | Data not available | Data not available |

| 5 | Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available |

| 6 | Toluene | Data not available | Data not available | Data not available |

Table 2: Hypothetical Effect of an Additive on the Michael Addition of an Aldehyde to a Nitroalkene

| Entry | Additive (mol%) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | None | Data not available | Data not available | Data not available |

| 2 | Acetic Acid (10) | Data not available | Data not available | Data not available |

| 3 | Phenol (10) | Data not available | Data not available | Data not available |

| 4 | Catechol (10) | Data not available | Data not available | Data not available |

| 5 | Water (stoichiometric) | Data not available | Data not available | Data not available |

Coordination Chemistry and Application of 1 Diphenylphosphoryl L Proline As a Chiral Ligand in Metal Catalyzed Asymmetric Synthesis

Design Principles for Chiral P,N-Ligands and Related Structures

The design of effective chiral ligands is a fundamental aspect of asymmetric catalysis. Historically, C2-symmetric ligands were predominant, but more recently, non-symmetrical P,N-ligands have emerged as powerful tools, often outperforming their symmetrical counterparts in a variety of metal-catalyzed reactions. rsc.orgresearchgate.net The efficacy of these ligands stems from the distinct electronic and steric properties of the phosphorus and nitrogen donor atoms, which can create a more nuanced and effective chiral environment around the metal center.

L-proline, a naturally occurring chiral amino acid, serves as an excellent scaffold for the synthesis of chiral ligands due to its rigid pyrrolidine (B122466) ring, which helps in creating a well-defined chiral pocket. researchgate.netnih.gov Its ready availability in both enantiomeric forms at a low cost further enhances its appeal. researchgate.net The bifunctional nature of proline, possessing both a secondary amine and a carboxylic acid, allows for straightforward chemical modifications to introduce desired donor groups, such as a phosphine (B1218219) moiety. nih.gov The resulting P,N-ligands, like 1-(Diphenylphosphoryl)-L-proline, combine the chirality of the proline backbone with the coordinating properties of the phosphorus and nitrogen atoms. The diphenylphosphoryl group introduces a hard P=O donor, which, in combination with the softer nitrogen atom of the proline ring, can effectively coordinate to a metal center.

Synthesis and Spectroscopic Characterization of Metal-1-(Diphenylphosphoryl)-L-proline Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal precursor. For instance, palladium(II) acetate (B1210297) can react with proline and its derivatives in a mixture of acetone (B3395972) and water to form square planar bis-chelated palladium amino acid complexes. mdpi.com Similarly, iridium(III) complexes can be synthesized using L-proline as a chiral auxiliary, where the proline ligand coordinates to the iridium center. nih.govresearchgate.net The reaction of rac-[(Ir(ppy)₂Cl)₂] (where ppy is 2-phenylpyridine) with L-proline can yield chiral precursors like Λ-[Ir(ppy)₂(L-pro)]. nih.gov

While specific spectroscopic data for metal complexes of this compound are not extensively detailed in the available literature, the characterization of complexes with closely related proline-based ligands provides a strong framework for understanding their structural features. For example, the synthesis of rhodium complexes with amino acid ligands like L-tyrosine and L-arginine has been reported, and their structures confirmed by ¹H NMR and elemental analysis. researchgate.net

Performance in Asymmetric Allylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The success of this reaction heavily relies on the nature of the chiral ligand employed. Proline-based P,N-ligands have shown promise in this arena. researchgate.net While specific data for this compound in this reaction is scarce, the performance of related chiral phosphine ligands provides valuable insights.

For example, palladium-catalyzed allylic alkylation of diphenylphosphine (B32561) oxides has been developed, affording chiral allylphosphine (B14262219) oxides with high regioselectivity and enantioselectivity. rsc.org This suggests that the phosphine oxide moiety, present in this compound, is compatible with and can be beneficial in such transformations. Furthermore, various palladium-catalyzed AAA reactions have been successfully carried out using chiral ligands, leading to a range of valuable chiral products. nih.govnih.gov

The table below illustrates the typical performance of some chiral phosphine ligands in palladium-catalyzed asymmetric allylic alkylation, highlighting the potential for high enantioselectivity.

| Entry | Chiral Ligand | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | (S,S)-Cy-DIOP | Glycinate | THF | rt | 85 | 95 | youtube.com |

| 2 | Trost Ligand | 3-Alkylated Indole | Toluene | 50 | 92 | 98 | nih.gov |

| 3 | Chiral Bis(phosphine) | Diphenylphosphine Oxide | o-xylene | 60 | 85 | 96 | rsc.org |

This table presents data for related chiral phosphine ligands to illustrate the general effectiveness in asymmetric allylation reactions, in the absence of specific data for this compound.

Utility in Asymmetric Heck Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. The development of asymmetric versions of this reaction has been a significant area of research. While specific applications of this compound in asymmetric Heck reactions are not well-documented in the searched literature, the use of proline-based ligands in Heck reactions has been explored.

For instance, a Pd(L-Proline)₂ complex has been utilized as a catalyst for phosphine-free Heck reactions in water under microwave irradiation, demonstrating the utility of proline as a ligand in this transformation. Although this system is not chiral, it underscores the compatibility of the proline scaffold with the Heck reaction catalytic cycle. The development of chiral versions using modified proline ligands like this compound is a logical extension. The principles of ligand design suggest that the chiral environment created by such a P,N-ligand could induce enantioselectivity in the products of the Heck reaction.

Applications in Asymmetric Hydrogenation and Hydrofunctionalization Reactions

Asymmetric hydrogenation is a widely used industrial process for the synthesis of enantiomerically pure compounds. Rhodium and ruthenium complexes with chiral phosphine ligands are among the most successful catalysts for this transformation. The search for new and effective chiral ligands is ongoing.

While direct reports on the use of this compound in asymmetric hydrogenation are limited, studies on related systems highlight the potential. For example, rhodium complexes have been used for the asymmetric hydrogenation of various substrates, including unprotected β-enamine phosphonates, with good enantioselectivities. nih.gov Rhodium-catalyzed asymmetric transfer hydrogenation of 4-quinolone derivatives has also been achieved with excellent enantioselectivities using a tethered rhodium complex. rsc.org These examples demonstrate the effectiveness of rhodium catalysts with chiral ligands in asymmetric hydrogenation and related transformations. The P,N-ligand structure of this compound makes it a candidate for investigation in this field.

The table below shows representative results for rhodium-catalyzed asymmetric hydrogenation with different chiral phosphine ligands.

| Entry | Substrate | Catalyst/Ligand | Solvent | Pressure (atm) | Yield (%) | ee (%) | Reference |

| 1 | β-enamine phosphonate | Rh-TaniaPhos | Toluene | 50 | >99 | 86 | nih.gov |

| 2 | 4-Quinolone derivative | Tethered Rh complex | Formic acid/Triethylamine (B128534) | N/A | 95 | 98 | rsc.org |

| 3 | α-Dehydroamino acid | Rh-DIPAMP | Methanol | 3 | 100 | 95 | General Knowledge |

This table presents data for related chiral phosphine ligands to illustrate the general effectiveness in asymmetric hydrogenation reactions, in the absence of specific data for this compound.

Exploration in Other Transition Metal-Catalyzed Enantioselective Transformations

The versatility of chiral ligands often extends beyond a single type of reaction. While the primary focus of this article is on the aforementioned applications, it is conceivable that this compound could be a valuable ligand in other transition metal-catalyzed enantioselective transformations. For example, proline and its derivatives have been used as organocatalysts in a wide range of reactions, including Mannich reactions and Michael additions. researchgate.netnih.gov The coordination of such a ligand to a transition metal could open up new catalytic possibilities, combining the principles of organocatalysis and transition metal catalysis.

Iridium complexes with proline-based ligands have been synthesized and used in asymmetric synthesis. nih.govresearchgate.net These complexes can act as chiral precursors for the synthesis of other enantiomerically pure iridium complexes. nih.gov This highlights the potential for this compound to be used in the development of novel chiral catalysts for a variety of enantioselective transformations beyond those explicitly discussed.

Structure Activity/selectivity Relationships Sar/ssr and Rational Catalyst Design

Correlating Substituent Effects on the Diphenylphosphoryl Moiety with Catalytic Performance

Electron-withdrawing groups (EWGs) on the aryl rings are expected to increase the electrophilicity of the phosphorus center. This can enhance the catalyst's ability to activate substrates, potentially leading to higher reaction rates. Conversely, electron-donating groups (EDGs) would decrease the Lewis acidity of the phosphorus, which might lead to lower catalytic activity. The Hammett equation can be a useful tool in predicting these electronic effects. A positive ρ (rho) value in a Hammett plot for a given reaction catalyzed by derivatives of 1-(Diphenylphosphoryl)-L-proline would indicate that the reaction is accelerated by electron-withdrawing substituents.

The following table illustrates the predicted electronic influence of common substituents on the catalytic performance, based on general principles.

| Substituent (on Phenyl Rings) | Electronic Effect | Predicted Impact on Catalytic Activity |

| -NO₂ | Strong Electron-Withdrawing | Increase |

| -CN | Strong Electron-Withdrawing | Increase |

| -CF₃ | Strong Electron-Withdrawing | Increase |

| -Cl, -Br | Halogen (Inductively Withdrawing) | Moderate Increase |

| -H | Neutral | Baseline |

| -CH₃ | Weak Electron-Donating | Decrease |

| -OCH₃ | Strong Electron-Donating | Decrease |

| -N(CH₃)₂ | Very Strong Electron-Donating | Significant Decrease |

It is important to note that these are generalized predictions. The actual catalytic performance will also be influenced by steric factors and the specific nature of the catalyzed reaction.

Impact of Proline Ring Modifications on Stereoselectivity

The rigid pyrrolidine (B122466) ring of proline is a key determinant of stereoselectivity in the reactions it catalyzes. rsc.orgresearchgate.net Modifications to this ring can have a profound impact on the spatial arrangement of the catalytic site, thereby influencing the stereochemical outcome of the reaction.

Substituents at the C4 (γ) position of the proline ring are particularly influential. researchgate.net The stereochemistry of these substituents can dictate the puckering of the pyrrolidine ring (endo vs. exo), which in turn affects the orientation of the catalytically active groups and the approaching substrate. For instance, studies on peptidic catalysts containing substituted proline residues have shown that substituents at a 4R-configured Cγ position may have a minimal effect on stereoselectivity, whereas substituents at a 4S-configured Cγ can be utilized to fine-tune and even enhance catalytic performance. researchgate.net

In the context of this compound, introducing substituents on the proline ring could lead to catalysts with altered or improved stereoselectivities. For example, the introduction of a bulky substituent could further restrict the conformational freedom of the catalyst-substrate complex, leading to higher enantiomeric or diastereomeric excesses.

The table below summarizes the potential impact of modifications at the C4 position of the proline ring on stereoselectivity.

| Proline Ring Modification (at C4) | Predicted Impact on Stereoselectivity | Rationale |

| 4-Fluoro | May enhance selectivity | Stereoelectronic effects influencing ring pucker and transition state stability. |

| 4-Hydroxy | Can alter selectivity | Hydrogen bonding interactions may stabilize or destabilize certain transition states. |

| 4-Methyl | May increase selectivity | Steric bulk can create a more defined chiral pocket, enhancing facial discrimination. |

| 4-Phenyl | Significant impact expected | Large steric group would drastically alter the catalyst's steric profile. |

Elucidation of Steric and Electronic Factors Governing Enantiomeric Excess and Diastereomeric Ratio

The enantiomeric excess (ee) and diastereomeric ratio (dr) in reactions catalyzed by this compound are governed by a delicate interplay of steric and electronic factors in the transition state. The diphenylphosphoryl group, beyond its electronic influence, exerts a significant steric demand. This steric hindrance can effectively block one face of the reactive intermediate, forcing the substrate to approach from the less hindered side, thereby leading to high enantioselectivity.

Computational studies on related proline-based catalysts have provided insights into the transition state geometries. nih.govresearchgate.net For aldol (B89426) reactions, for example, the formation of a six-membered Zimmerman-Traxler-like transition state is often invoked, where the proline's carboxylate (or in this case, the phosphoryl oxygen) coordinates to the electrophile. The stereochemical outcome is then determined by the relative energies of the competing transition states.

The steric bulk of the diphenylphosphoryl group is anticipated to be a dominant factor in controlling stereoselectivity. Any modification that increases the steric differentiation between the two faces of the reactive intermediate is likely to enhance the ee and dr. For instance, replacing the phenyl groups with bulkier aryl groups, such as naphthyl or anthracenyl, could create a more sterically demanding environment and potentially lead to higher stereoselectivity.

Electronic effects also play a subtle but important role. The electron density at the phosphorus and oxygen atoms of the phosphoryl group can influence the strength of non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, in the transition state. These interactions can help to rigidify the transition state assembly and amplify the energetic difference between the diastereomeric transition states, thus improving selectivity.

Data-Driven Approaches for Optimized Catalyst and Ligand Architecture

The rational design of catalysts is increasingly being augmented by data-driven approaches, which leverage computational power and machine learning algorithms to navigate the vast chemical space of potential catalyst structures. mdpi.comnih.govnih.govuchicago.eduuchicago.edu While specific applications of these methods to this compound are not yet widely reported, the methodologies hold significant promise for the future development of this catalyst class.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR): These methods aim to establish a mathematical relationship between the structural or physicochemical properties of a series of catalysts and their observed activity or selectivity. For this compound derivatives, descriptors such as Hammett parameters, Taft steric parameters, and computed properties (e.g., bond lengths, angles, partial charges) could be correlated with experimental outcomes (e.g., yield, ee, dr). A robust QSAR/QSSR model could then be used to predict the performance of new, unsynthesized catalyst analogues, thereby guiding experimental efforts towards the most promising candidates.

Computational Screening and High-Throughput Experimentation (HTE): Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of reactions catalyzed by a library of virtual this compound derivatives. nih.govresearchgate.net By calculating the relative energies of the competing transition states, the enantioselectivity can be predicted. This in silico screening can rapidly identify promising catalyst candidates for subsequent experimental validation through HTE techniques.

Machine Learning: More advanced machine learning models, such as neural networks or support vector machines, can be trained on existing experimental and computational data to learn complex structure-performance relationships that may not be captured by traditional QSAR models. These models could then be used to design novel catalyst architectures with optimized properties.

The integration of these data-driven approaches with synthetic chemistry offers a powerful paradigm for accelerating the discovery and optimization of catalysts like this compound, moving beyond serendipity towards a more predictive and rational design process.

Computational Chemistry and Theoretical Studies of 1 Diphenylphosphoryl L Proline

Quantum Mechanical (QM) Calculations for Reaction Pathway Analysis

Quantum mechanical calculations are fundamental to understanding the energetics and geometries of molecules and transition states involved in a chemical reaction. For reactions catalyzed by 1-(Diphenylphosphoryl)-L-proline, QM methods, particularly Density Functional Theory (DFT), are employed to map out the entire reaction pathway. These calculations can determine the structures of reactants, intermediates, transition states, and products, along with their corresponding energies.

By analyzing the computed energy profile, researchers can identify the rate-determining step of the reaction and gain insights into the factors that influence the reaction rate. For instance, calculations can reveal the role of the diphenylphosphoryl group in stabilizing transition states through non-covalent interactions, such as hydrogen bonding or steric effects, which are crucial for catalytic activity. The proline backbone's conformational rigidity also plays a significant role, and QM calculations can quantify the energetic penalties associated with conformational changes during the catalytic cycle.

Molecular Modeling of Catalyst-Substrate Interactions and Chiral Recognition

The ability of this compound to induce chirality in a product molecule stems from its specific interactions with the substrate in the transition state. Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are used to visualize and analyze these critical interactions. These models provide a three-dimensional representation of how the substrate approaches and binds to the catalyst.

In the context of chiral recognition, these models are invaluable. They allow for a detailed examination of the diastereomeric transition states that lead to the formation of the major and minor enantiomers of the product. Key interactions, such as hydrogen bonds between the phosphoryl oxygen and the substrate, and steric repulsions between the bulky diphenyl groups and specific substrate moieties, can be identified. The analysis of these interactions helps to explain why one enantiomer is preferentially formed over the other. MD simulations can further provide insights into the dynamic nature of these interactions and the conformational flexibility of the catalyst-substrate complex.

Prediction of Enantioselectivity and Mechanistic Insights via Computational Methods

A primary goal of computational studies on chiral catalysts is the accurate prediction of enantioselectivity. By calculating the energy difference (ΔΔG‡) between the transition states leading to the R and S enantiomers, the enantiomeric excess (ee) of a reaction can be predicted. These predictions are often in good agreement with experimental results, validating the proposed reaction mechanism.

In Silico Screening and Design of Novel this compound Analogues

The knowledge gained from mechanistic and modeling studies can be leveraged for the rational design of new, improved catalysts. In silico screening involves the creation of a virtual library of this compound analogues with various structural modifications. These virtual compounds can then be computationally evaluated for their potential catalytic activity and enantioselectivity in a high-throughput manner.

This approach significantly accelerates the discovery of new catalysts by prioritizing the synthesis of the most promising candidates. For example, computational screening could explore the effects of introducing different aryl groups on the phosphorus atom or modifying the proline ring to alter its steric and electronic properties. The goal is to identify novel analogues that exhibit higher enantioselectivity, broader substrate scope, or improved stability compared to the parent catalyst. This synergy between computational prediction and experimental validation is a powerful paradigm in modern catalyst development.

Future Perspectives and Emerging Research Directions

Expansion of Substrate Scope and Reaction Diversity

A primary focus of future research lies in expanding the range of substrates and reaction types that can be effectively catalyzed by 1-(diphenylphosphoryl)-L-proline and its analogs. While proline-based catalysts have demonstrated remarkable success in reactions like aldol (B89426) and Mannich reactions, there is a continuous drive to apply them to a wider array of chemical transformations. wikipedia.org

Researchers are actively investigating the use of these catalysts in novel multicomponent reactions, cycloadditions, and cascade sequences to construct highly complex molecular architectures in a single step. For instance, the application of proline derivatives in 1,3-dipolar cycloaddition reactions has shown promise in synthesizing diverse spiro- and fused N-heterocycles. nih.gov The development of catalysts with modified steric and electronic properties will be crucial in accommodating a broader range of aldehydes, ketones, and other electrophiles and nucleophiles. This includes exploring substrates that have been traditionally challenging for organocatalysts, thereby opening up new avenues for asymmetric synthesis.

Integration into Green Chemistry Methodologies and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. This compound, being a derivative of a naturally occurring amino acid, aligns well with these principles due to its low toxicity and biodegradability. researchgate.net Future research will likely focus on further integrating this catalyst into environmentally benign synthetic protocols.

Key areas of exploration include the use of greener reaction media, such as water, ionic liquids, or deep eutectic solvents. researchgate.netmdpi.com For example, L-proline triflate ionic liquids have been shown to be efficient and recyclable catalysts for reactions like the Biginelli reaction under microwave irradiation. researchgate.net Furthermore, performing reactions under solvent-free conditions is a significant goal. L-proline has already demonstrated its efficacy as a catalyst in solvent-free multicomponent reactions, highlighting the potential for developing waste-minimizing processes. rsc.orgresearchgate.net The development of chemoenzymatic cascade reactions, where an organocatalyst like this compound works in concert with an enzyme, represents another promising strategy for sustainable synthesis. rsc.org

Development of Immobilized or Recyclable Catalytic Systems

To enhance the economic viability and sustainability of processes employing this compound, the development of immobilized and recyclable catalytic systems is a critical research direction. researchgate.net Immobilizing the catalyst on a solid support, such as a polymer resin or silica (B1680970) gel, facilitates easy separation from the reaction mixture and allows for its reuse over multiple cycles without significant loss of activity. researchgate.net

Various strategies are being explored for immobilization, including covalent attachment and non-covalent interactions. These heterogeneous systems not only simplify product purification but also open the door for their application in continuous flow reactors. nih.govbeilstein-journals.org Flow chemistry offers several advantages, including improved reaction control, enhanced safety, and the potential for automated, large-scale production. The design of robust and highly active immobilized catalysts that can withstand the rigors of continuous operation is a key challenge that researchers are actively addressing.

Potential in Natural Product Synthesis and Complex Molecule Construction

The synthesis of natural products and other structurally complex molecules remains a significant driver of innovation in organic chemistry. The ability of this compound to induce high levels of stereoselectivity makes it an invaluable tool in this endeavor. Future applications will undoubtedly see this catalyst and its derivatives employed in the total synthesis of a wide range of biologically active natural products.

The catalyst's utility in constructing key chiral building blocks and its compatibility with various functional groups make it well-suited for intricate, multi-step synthetic sequences. For example, proline-catalyzed intramolecular aldol reactions have been instrumental in creating complex bicyclic structures. wikipedia.org As our understanding of the catalyst's mechanism and reactivity deepens, its application in the stereocontrolled synthesis of complex pharmaceuticals, agrochemicals, and other high-value molecules will continue to expand. The development of even more selective and active derivatives of this compound will be pivotal in tackling the synthesis of increasingly complex and challenging molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.